tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a phenyl ring attached to an azetidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-phenylazetidine-1-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an ester using tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Batch Production: The compound is produced in batches using standard laboratory equipment.
Purification: Purification is achieved through recrystallization or column chromatography to ensure high purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The azetidine ring can undergo reduction to form a different ring structure.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Typical reagents are sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Electrophilic substitution can be achieved using nitric acid (HNO3) or sulfuric acid (H2SO4) .
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating biochemical pathways .
Comparison with Similar Compounds
Azetidine derivatives: Similar in structure but with different substituents.
Phenyl derivatives: Compounds with phenyl rings but different functional groups.
Uniqueness: Tert-Butyl 3-amino-3-phenylazetidine-1-carboxylate is unique due to its combination of the tert-butyl group and the azetidine ring, which provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3-amino-3-phenylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-9-14(15,10-16)11-7-5-4-6-8-11/h4-8H,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGCVNGIYACWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445781-95-2 |
Source
|
Record name | tert-butyl 3-amino-3-phenylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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